molecular formula C12H14O2 B8511209 4-(2-Cyclopropylethoxyl)benzaldehyde

4-(2-Cyclopropylethoxyl)benzaldehyde

Cat. No.: B8511209
M. Wt: 190.24 g/mol
InChI Key: XXOQYOBPXQNFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclopropylethoxyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a cyclopropylethoxyl group at the para-position of the benzaldehyde core. The cyclopropylethoxyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and applications in organic synthesis, particularly in the preparation of heterocyclic compounds or pharmaceutical intermediates.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-(2-cyclopropylethoxy)benzaldehyde

InChI

InChI=1S/C12H14O2/c13-9-11-3-5-12(6-4-11)14-8-7-10-1-2-10/h3-6,9-10H,1-2,7-8H2

InChI Key

XXOQYOBPXQNFIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key parameters of 4-(2-Cyclopropylethoxyl)benzaldehyde and its analogs, emphasizing substituent effects and functional properties:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
This compound C₁₂H₁₄O₂ -OCH₂CH₂C₃H₅ (cyclopropyl) 202.24 (calculated) Likely moderate polarity due to ether linkage; steric hindrance from cyclopropane
4-Hydroxybenzaldehyde C₇H₆O₂ -OH 122.12 High polarity, hydrogen bonding; used in medicinal chemistry (e.g., antimicrobial activity)
4-(Bromomethyl)benzaldehyde C₈H₇BrO -CH₂Br 199.05 Electrophilic reactivity (bromine); toxicological data limited
4-(4-Nitrophenoxy)benzaldehyde C₁₃H₉NO₄ -O-C₆H₄-NO₂ 259.22 Strong electron-withdrawing nitro group; potential photochemical instability
4-Chloro-2-cyclopropylbenzaldehyde C₁₀H₉ClO -Cl, -C₃H₅ (cyclopropyl) 180.63 Halogen-substituted; used in synthetic routes for heterocycles

Key Comparative Analysis

Reactivity: 4-Hydroxybenzaldehyde exhibits nucleophilic aromatic substitution (NAS) due to the activating hydroxyl group, enabling reactions with electrophiles . 4-(Bromomethyl)benzaldehyde is highly reactive in alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) via the bromomethyl group . this compound is expected to show moderate reactivity, with the ether oxygen acting as a weak electron donor. The cyclopropane ring may participate in strain-driven reactions (e.g., ring-opening under acidic conditions).

Synthetic Applications: 4-Chloro-2-cyclopropylbenzaldehyde is utilized in cycloaddition reactions to form heterocyclic scaffolds (e.g., oxazepines) . 4-Hydroxybenzaldehyde serves as a precursor for Schiff bases and antioxidants, validated in ethnopharmacological studies . The ethoxyl group in this compound likely enhances lipophilicity, making it suitable for drug delivery systems or polymer synthesis.

Safety and Handling: 4-(Bromomethyl)benzaldehyde requires stringent safety measures (e.g., eye flushing, skin decontamination) due to uncharacterized toxicity . 4-(4-Nitrophenoxy)benzaldehyde may pose environmental hazards due to nitro group persistence; GHS classification mandates proper waste disposal .

Research Findings and Trends

  • Substituent Effects: Electron-donating groups (e.g., -OH, -OCH₂CH₂C₃H₅) increase benzaldehyde’s susceptibility to electrophilic attack, while electron-withdrawing groups (e.g., -NO₂) stabilize the aldehyde but reduce reactivity .
  • Biological Activity : Hydroxyl and cyclopropane-containing derivatives show promise in antimicrobial and anti-inflammatory applications, though this compound’s bioactivity remains unexplored .
  • Synthetic Challenges : Cyclopropane integration (as in this compound) requires careful control of reaction conditions to prevent ring strain-induced side reactions .

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